molecular formula C19H21N5O B2906334 N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide CAS No. 1291833-89-0

N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide

Cat. No. B2906334
CAS RN: 1291833-89-0
M. Wt: 335.411
InChI Key: JDCALVLVADWWQZ-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide, also known as BEAM, is a novel compound that has gained attention in the scientific community due to its potential applications in research and medicine.

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide is not fully understood, but it is believed to interact with proteins and other cellular components to produce its effects. It has been shown to bind to DNA and RNA, as well as inhibit the activity of certain enzymes.
Biochemical and Physiological Effects:
N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been shown to have anti-inflammatory properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide in lab experiments is its ability to selectively target certain cellular components, making it a useful tool for studying specific biological processes. However, one limitation is its relatively high cost and limited availability.

Future Directions

There are several potential future directions for research involving N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide, including its application as a therapeutic agent for various diseases, its use as a tool for studying protein-protein interactions, and its development as a diagnostic tool for cancer. Further studies are needed to fully understand the mechanism of action of N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide and its potential applications in medicine and research.
Conclusion:
In conclusion, N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in research and medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide in various fields of research and medicine.

Synthesis Methods

N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide is synthesized through a multistep process, starting with the reaction of 4-ethylaniline with benzyl isocyanide to form N-benzyl-4-ethylanilinoformamide. This intermediate is then reacted with methyl isocyanide and triethylamine to produce N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide has been used in various scientific studies, including its application as a fluorescent probe for imaging biological systems. It has also been used as a tool to study protein-protein interactions and as a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-3-14-9-11-16(12-10-14)20-18-17(21-23-22-18)19(25)24(2)13-15-7-5-4-6-8-15/h4-12,17-18,20-23H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNNUWMOBDXOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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